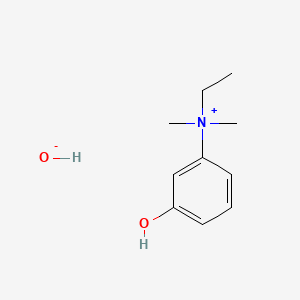

ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide

Description

BenchChem offers high-quality ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

473-37-0 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide |

InChI |

InChI=1S/C10H15NO.H2O/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H2 |

InChI Key |

CXTOKLCLMGHMRU-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](C)(C)C1=CC(=CC=C1)O.[OH-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide, the hydroxide salt of the active cation in Edrophonium, is a potent, reversible acetylcholinesterase inhibitor. Its rapid onset and short duration of action have historically made its chloride salt a critical diagnostic tool for myasthenia gravis, a neuromuscular disorder.[1][2][3] This technical guide provides a comprehensive, in-depth protocol for the synthesis of the hydroxide form, a compound of interest for various research applications where a non-coordinating or alternative counter-ion to the commonly available halides is required.

The synthesis is a two-stage process, beginning with the formation of the quaternary ammonium cation via the Menshutkin reaction, followed by a crucial anion exchange step to yield the desired hydroxide salt. This guide will detail the causality behind experimental choices, provide step-by-step protocols, and outline methods for purification and characterization to ensure a self-validating and reproducible synthesis.

Chemical Synthesis Pathway Overview

The synthesis of ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide is achieved through a robust two-part process:

-

N-Alkylation (Menshutkin Reaction): This initial step involves the quaternization of a tertiary amine, 3-dimethylaminophenol, with an ethylating agent to form the stable quaternary ammonium halide intermediate.

-

Anion Exchange: The halide anion of the intermediate is then exchanged for a hydroxide anion to yield the final product. This can be accomplished through two primary methods: precipitation of the halide with a metal salt or through the use of an ion-exchange resin.

Caption: Overall workflow for the synthesis of Ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide.

Part 1: Synthesis of the Quaternary Ammonium Halide Intermediate

Principle and Causality

The foundational step in this synthesis is the Menshutkin reaction, a classic method for forming quaternary ammonium salts from tertiary amines and alkyl halides.[4] This SN2 reaction is highly efficient for this purpose. 3-Dimethylaminophenol serves as the tertiary amine nucleophile, and ethyl bromide is an effective ethylating agent. The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile or ethanol, which can solvate the transition state and facilitate the reaction. Heating under reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

Detailed Experimental Protocol: Synthesis of Ethyl-(3-hydroxyphenyl)-dimethylazanium Bromide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-dimethylaminophenol (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.

-

Reagent Addition: To the stirred solution, add ethyl bromide (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the 3-dimethylaminophenol starting material.

-

Isolation of Crude Product: Upon completion, cool the mixture to room temperature. The product, being a salt, is often less soluble in the organic solvent at lower temperatures and may precipitate.

-

If precipitation occurs, collect the crude solid by vacuum filtration.

-

If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Initial Wash: Wash the crude solid with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.

Purification of the Intermediate

Recrystallization is an effective method for purifying the crude edrophonium bromide. An ethanol/diethyl ether solvent system is often suitable.

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to completely dissolve the solid. If any impurities remain undissolved, perform a hot filtration.

-

Slowly add diethyl ether to the clear solution until it becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Dry the crystals under vacuum. The resulting white crystalline solid is ethyl-(3-hydroxyphenyl)-dimethylazanium bromide.

Part 2: Anion Exchange to Ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide

Principle and Causality

With the quaternary ammonium cation synthesized as its bromide salt, the next critical step is to replace the bromide anion with a hydroxide anion. Two robust methods are presented here.

-

Method A (Silver Oxide): This method relies on a metathesis reaction. The quaternary ammonium bromide is dissolved in water and treated with moist silver oxide (Ag₂O). Silver bromide (AgBr) is highly insoluble in water and precipitates out of the solution, driving the reaction forward. The soluble ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide remains in the aqueous solution.[5][6]

-

Method B (Ion-Exchange Resin): This technique utilizes a solid-phase resin to swap anions. A strongly basic anion exchange resin is charged with hydroxide ions by washing it with a strong base like NaOH. The quaternary ammonium bromide solution is then passed through the resin. The bromide ions have a higher affinity for the resin than the hydroxide ions, so they are exchanged, and the aqueous eluate contains the desired ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide.[7][8]

Detailed Experimental Protocol (Method A: Silver Oxide)

-

Preparation of Silver Oxide: Prepare moist silver oxide by reacting a solution of silver nitrate with an aqueous solution of sodium hydroxide, followed by washing the precipitate with deionized water to remove excess base.

-

Reaction Setup: Dissolve the purified ethyl-(3-hydroxyphenyl)-dimethylazanium bromide (1 equivalent) in deionized water in a flask protected from light (as silver salts can be light-sensitive).

-

Reagent Addition: Add a slight excess of freshly prepared moist silver oxide to the solution.

-

Reaction Conditions: Stir the suspension vigorously at room temperature for 2-3 hours.

-

Removal of Precipitate: Remove the precipitated silver bromide and excess silver oxide by filtration. A fine filter (e.g., a 0.22 µm syringe filter) is recommended to ensure complete removal of all solid particles. The resulting clear filtrate is an aqueous solution of ethyl-(3-hydroxyphenyl)-dimethylazanium;hydroxide.

Detailed Experimental Protocol (Method B: Ion-Exchange Resin)

-

Resin Preparation: Take a strongly basic anion exchange resin (e.g., AG 1-X8 resin) and pack it into a chromatography column.[9]

-

Resin Activation: Wash the resin thoroughly with a 1 M solution of sodium hydroxide to ensure it is in the hydroxide form.

-

Rinsing: Rinse the resin with deionized, degassed water until the eluate is neutral to pH paper. This removes any excess sodium hydroxide.

-

Sample Loading: Dissolve the purified ethyl-(3-hydroxyphenyl)-dimethylazanium bromide in deionized water and pass the solution through the prepared resin column at a slow flow rate.

-

Elution: Continue to elute with deionized water.

-

Fraction Collection: Collect the fractions containing the product. The presence of the product can be monitored by UV spectroscopy, or the fractions can be tested for the absence of bromide ions (e.g., by adding a solution of silver nitrate to a small acidified aliquot). The fractions containing the hydroxide product and free of bromide are combined.

Part 3: Purification and Characterization of the Final Product

Purification

Quaternary ammonium hydroxides are often hygroscopic and can be challenging to isolate as a solid.[5] The final product is typically obtained as an aqueous solution.

-

Concentration: The aqueous solution obtained from either anion exchange method can be carefully concentrated under reduced pressure using a rotary evaporator with a low-temperature water bath to avoid thermal decomposition.

-

Storage: The resulting solution should be stored in a tightly sealed, preferably plastic or Teflon, container as strong bases like quaternary ammonium hydroxides can etch glass over time.[5]

Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and concentration.

Caption: Workflow for the characterization of the final product.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed on the final product (dissolved in D₂O) to confirm the structure of the ethyl-(3-hydroxyphenyl)-dimethylazanium cation. The spectra should be compared to those of the starting halide salt to ensure the cation has remained intact. The absence of signals from the starting materials and solvents will confirm the purity.[10][11]

-

Acid-Base Titration: To determine the exact concentration of the hydroxide solution, a standardized solution of a strong acid (e.g., HCl) should be used to titrate a known volume of the product solution, using a suitable indicator or a pH meter.

-

Ion Chromatography: If available, ion chromatography can be used to confirm the absence of halide (bromide or chloride) impurities in the final product.

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Equivalents (Reactant 2) | Solvent | Typical Yield |

| N-Alkylation | 3-Dimethylaminophenol | Ethyl Bromide | 1.1 | Acetonitrile | >90% |

| Anion Exchange (Ag₂O) | Edrophonium Bromide | Silver Oxide | ~1.2 | Water | Quantitative |

| Anion Exchange (Resin) | Edrophonium Bromide | OH⁻-form Resin | Excess | Water | >95% |

Safety Precautions

-

Ethyl bromide is a toxic and volatile alkylating agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Silver oxide and other silver salts can stain skin and are toxic. Handle with care and appropriate PPE.

-

Quaternary ammonium hydroxides are strong bases and are corrosive.[5] Avoid contact with skin and eyes. Wear appropriate PPE.

-

All reactions should be performed in a well-ventilated fume hood.

References

- Alfa Chemistry. (n.d.). Quaternary Ammonium Hydroxide.

- Bio-Rad Laboratories, Inc. (n.d.). AG 1, AG 2, and AG 4 Anion Exchange Resins.

- Creative BioMart. (n.d.). Ion Exchange Resins.

- European Patent Office. (1988). Method for producing high purity quaternary ammonium hydroxides. (EP0255756A2).

- Google Patents. (1954). Ion-exchange resins containing quaternary ammonium hydroxide groups. (US2697079A).

- Google Patents. (1986). Process for preparing quaternary ammonium hydroxides by electrolysis. (US4578161A).

- Google Patents. (1987). Method for production of aqueous quaternary ammonium hydroxide solution. (US4634509A).

- Google Patents. (2005).

- Google Patents. (2007). Method for the Synthesis of Quaternary Ammonium Compounds and Compositions Thereof. (US20070260089A1).

- Hunt, I. (n.d.).

- L-Uniwersita' ta' Malta. (n.d.). Amine II. Reactions.

- PubChem. (n.d.). Edrophonium.

- Reddit. (2025, November 22).

- ResearchGate. (2018, March 5).

- ResearchGate. (2025, August 7). Novel synthesis of alkali and quaternary onium hydroxides via liquid anion exchange; an alternative concept for the manufacture of KOH and other hydroxide salts.

- Sunresin New Materials Co. Ltd. (n.d.). Strong Base Anion Exchange Resin.

- The Merck Index. (n.d.). Edrophonium Chloride. Royal Society of Chemistry.

- Wikipedia. (n.d.). Edrophonium.

- Wiley Online Library. (2019, December 11).

- Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251.

- BenchChem. (2025).

- BenchChem. (2025).

- Column Chromatography. (n.d.).

- Davis's Drug Guide. (n.d.). Edrophonium (Enlon).

- Drugs.com. (n.d.). edrophonium chloride.

- National Center for Biotechnology Inform

- National Center for Biotechnology Information. (n.d.).

- PubMed. (2023, August 28). Edrophonium (Archived).

- ScienceDirect. (n.d.).

- ScienceDirect. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.

Sources

- 1. Edrophonium - Wikipedia [en.wikipedia.org]

- 2. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. bio-rad.com [bio-rad.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

physicochemical properties of ethyl-(3-hydroxyphenyl)-dimethylazanium

An In-depth Technical Guide to the Physicochemical Properties of Ethyl-(3-hydroxyphenyl)-dimethylazanium (Edrophonium Chloride)

Introduction: A Profile of Edrophonium Chloride

Ethyl-(3-hydroxyphenyl)-dimethylazanium chloride, more commonly known as Edrophonium Chloride, is a short-acting, reversible acetylcholinesterase inhibitor.[1] Its clinical significance lies in its diagnostic application for myasthenia gravis (the Tensilon test) and for reversing the effects of non-depolarizing neuromuscular blocking agents.[1][2] A thorough understanding of its physicochemical properties is paramount for formulation development, ensuring stability, predicting pharmacokinetic behavior, and maintaining quality control throughout the drug manufacturing process.

This guide provides a comprehensive exploration of the core physicochemical characteristics of Edrophonium Chloride. We move beyond a simple recitation of values to delve into the causality behind the standardized, validated experimental protocols used for their determination. Each section is designed to be a self-contained, authoritative resource, grounded in pharmacopeial standards and established scientific principles.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.

| Property | Value | Source |

| IUPAC Name | ethyl-(3-hydroxyphenyl)-dimethylazanium chloride | [3] |

| CAS Number | 116-38-1 | [2] |

| Molecular Formula | C₁₀H₁₆ClNO | [2] |

| Molecular Weight | 201.69 g/mol | [2] |

graph Edrophonium_Chloride_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N [label="N+", pos="0,0!", pin=true, fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-2.4,-0.2!"]; C3 [label="C", pos="-2.8,1.1!"]; C4 [label="C", pos="-1.8,2.1!"]; C5 [label="C", pos="-0.6,1.8!"]; C6 [label="C", pos="-0.2,0.5!"]; O [label="O", pos="-2.2,3.3!"]; H_O [label="H", pos="-1.5,3.6!"]; N_C1 [label="CH₃", pos="1.2,-0.5!"]; N_C2 [label="CH₃", pos="0.5,1.2!"]; N_C_ethyl1 [label="CH₂", pos="-0.5,-1.4!"]; N_C_ethyl2 [label="CH₃", pos="-1.0,-2.6!"]; Cl [label="Cl⁻", pos="2.5,1.5!", fontcolor="#202124"];

// Bonds N -- C6; C6 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C4 -- O; O -- H_O; N -- N_C1; N -- N_C2; N -- N_C_ethyl1; N_C_ethyl1 -- N_C_ethyl2;

// Benzene ring double bonds edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5; }

Caption: Chemical structure of Edrophonium Chloride.

Section 1: Ionization Constant (pKa)

The ionization constant is a critical parameter as it dictates the extent of a molecule's charge at a given pH. For Edrophonium, which contains a permanently charged quaternary ammonium group and an ionizable phenolic hydroxyl group, the pKa of the phenol is of primary interest. This value profoundly influences its solubility, membrane permeability, and receptor binding affinity. Potentiometric titration is the gold-standard method for its determination, offering high precision and reliability.[4][5]

Causality in Experimental Design: Potentiometric Titration

The principle of potentiometric titration for pKa determination relies on monitoring the change in pH of a solution of the analyte as a titrant of known concentration is incrementally added.[5] The pKa is the pH at which the ionizable group (in this case, the phenolic hydroxyl) is 50% ionized.[4] This point corresponds to the midpoint of the buffer region in the titration curve.

-

Choice of Titrant: A strong base, such as 0.1 M Sodium Hydroxide (NaOH), is used as the titrant to deprotonate the weakly acidic phenolic hydroxyl group.

-

Inert Atmosphere: Purging the solution with nitrogen before and during the titration is crucial to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate detection of the endpoint.[4][6]

-

Ionic Strength Adjustment: Maintaining a constant ionic strength, typically with 0.15 M potassium chloride (KCl), minimizes changes in the activity coefficients of the ions in solution, ensuring that the measured potential changes are due solely to the acid-base reaction.[4]

Experimental Protocol: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a potentiometer using at least two standard aqueous buffers (e.g., pH 4.0, 7.0, 10.0) that bracket the expected pKa, as per USP <791>.[7][8] The temperature of the buffers and the sample solution should be maintained at 25 ± 2 °C.

-

Solution Preparation:

-

Accurately weigh and dissolve Edrophonium Chloride in purified water to prepare a solution of approximately 1 mM.

-

Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.[4]

-

-

Titration Procedure:

-

Transfer a known volume (e.g., 20 mL) of the 1 mM sample solution into a thermostatted reaction vessel equipped with a magnetic stirrer.

-

Add a sufficient volume of 0.15 M KCl.

-

Acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[4]

-

Begin purging the solution with nitrogen gas and continue throughout the titration.

-

Immerse the calibrated pH electrode into the solution.

-

Incrementally add the 0.1 M NaOH titrant, recording the pH value after each addition has stabilized. Continue the titration until the pH reaches approximately 12.0.[6]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first and second derivatives of the titration curve to accurately determine the equivalence point(s).

-

The pKa is equal to the pH at the half-equivalence point volume.[4]

-

-

Replication: Perform the titration in triplicate to ensure the reliability and reproducibility of the result.

Section 2: Partition and Distribution Coefficients (logP and logD)

Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is typically expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).

-

logP refers to the partitioning of the non-ionized species between an organic phase (typically n-octanol) and an aqueous phase.

-

logD is the ratio of the sum of all forms of the compound (ionized and non-ionized) in each phase at a specific pH.[9]

For an ionizable molecule like Edrophonium Chloride, logD at a physiological pH of 7.4 is the more relevant parameter, as it reflects the molecule's overall lipophilicity in the body. The shake-flask method is the "gold standard" for experimental logD determination.[9]

Causality in Experimental Design: Shake-Flask Method

This method directly measures the partitioning of a compound between two immiscible liquid phases, n-octanol and an aqueous buffer, after they have reached equilibrium.[2]

-

Solvent Choice: n-Octanol is used to mimic the lipid bilayer of biological membranes. A phosphate buffer at pH 7.4 is used for the aqueous phase to simulate physiological conditions.

-

Pre-saturation: The n-octanol and aqueous buffer are mutually saturated before the experiment. This is a critical step to prevent volume changes in the phases during partitioning, which would lead to inaccurate concentration measurements.[9]

-

Quantification for Hydrophilic Compounds: Edrophonium Chloride is very soluble in water and practically insoluble in non-polar organic solvents. Therefore, its concentration will be overwhelmingly higher in the aqueous phase. Accurate quantification requires a sensitive analytical technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV), focusing on precise measurement in the aqueous phase before and after equilibration. The concentration in the octanol phase can often be calculated by mass balance.[10]

Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method

Caption: Workflow for logD determination by the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Phases:

-

Prepare a phosphate buffer solution at pH 7.4.

-

Combine equal volumes of n-octanol and the pH 7.4 buffer in a separatory funnel. Shake vigorously and allow the layers to separate for at least 24 hours to ensure mutual saturation.

-

-

Sample Preparation:

-

Prepare a stock solution of Edrophonium Chloride in the pre-saturated pH 7.4 buffer at a known concentration (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a suitable vessel (e.g., a glass vial), add a precise volume of the pre-saturated n-octanol and a precise volume of the Edrophonium Chloride stock solution. For a highly hydrophilic compound, a larger volume ratio of aqueous to organic phase (e.g., 10:1) may be beneficial for accurately measuring the small amount partitioned into the octanol.

-

Securely cap the vessel and shake it at a constant temperature (25 ± 2 °C) for a sufficient time to reach equilibrium (this can range from 1 to 24 hours and should be determined experimentally).

-

-

Phase Separation:

-

Centrifuge the vessel to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous phase.

-

Determine the concentration of Edrophonium Chloride in the aqueous aliquot using a validated HPLC-UV method.

-

-

Calculation:

-

Calculate the initial mass of Edrophonium Chloride added to the system.

-

Calculate the mass of Edrophonium Chloride remaining in the aqueous phase after equilibration.

-

Determine the mass of Edrophonium Chloride in the n-octanol phase by subtraction (mass balance).

-

Calculate the concentrations in both phases ([C]octanol and [C]aqueous).

-

The distribution coefficient, D, is calculated as: D = [C]octanol / [C]aqueous.

-

The final value is expressed as logD₇.₄.

-

-

Replication: The experiment should be performed in triplicate.

Section 3: Solubility Profile

Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Edrophonium Chloride's high polarity suggests significant aqueous solubility. A comprehensive profile across various solvents is essential for formulation and manufacturing.

| Solvent | Qualitative Solubility |

| Water | Very soluble[11] |

| Ethanol (96%) | Freely soluble[11] |

| DMSO | Soluble (e.g., 62.5 mg/mL)[12] |

| Chloroform | Insoluble[1] |

| Ether | Insoluble[1] |

| Methylene Chloride | Practically insoluble[11] |

Causality in Experimental Design: Equilibrium Solubility Method

The equilibrium solubility method is a robust technique to determine the thermodynamic solubility of a compound. It involves adding an excess of the solid compound to a solvent and allowing it to reach equilibrium. This ensures that the measured concentration represents the true saturation point, a critical value for pre-formulation studies. The choice of agitation method (e.g., shake-flask, orbital shaker) and temperature control are key to achieving reproducible results.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of solid Edrophonium Chloride to a series of vials, each containing a different solvent of interest (e.g., water, pH-buffered solutions, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge or filter the suspension to obtain a clear, saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved Edrophonium Chloride using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Reporting: Express the solubility in terms of mg/mL or mol/L.

Section 4: Thermal Properties (Melting Point)

The melting point is a key indicator of a crystalline solid's purity and identity. For Edrophonium Chloride, it is typically reported as a melting range with decomposition, indicating that the compound degrades as it melts.

-

Reported Value: 162-163 °C (with decomposition)[11]

Causality in Experimental Design: USP <741> Melting Range Determination

The United States Pharmacopeia (USP) General Chapter <741> provides a standardized method for determining the melting range.[13] The procedure emphasizes controlled heating and precise observation to ensure accuracy and reproducibility.

-

Apparatus: A capillary melting point apparatus is used. It consists of a heated block with a controlled temperature ramp, a sample holder for a capillary tube, and a viewing lens or camera.[13]

-

Sample Preparation: The sample must be finely powdered and dry to ensure uniform heat transfer and packing within the capillary tube.

-

Heating Rate: A slow, controlled heating rate (e.g., 1-2 °C per minute) near the expected melting point is critical. A rapid rate can cause a temperature lag between the heating block and the sample, leading to an erroneously wide or high melting range.[14]

Experimental Protocol: Melting Range Determination (Class Ia)

-

Apparatus Calibration: Verify the accuracy of the apparatus using USP Melting Point Reference Standards that bracket the expected melting range of Edrophonium Chloride.[13]

-

Sample Preparation: Gently pulverize a small amount of dried Edrophonium Chloride.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a uniform height of approximately 3 mm.[14]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the apparatus.

-

Heat the block rapidly to a temperature approximately 30 °C below the expected melting point.

-

Adjust the heating rate to 1-2 °C per minute.[4]

-

Record the temperature at which the first droplet of liquid is observed (the lower limit of the range).

-

Continue heating at the same rate and record the temperature at which the last solid particle melts (the upper limit of the range).

-

-

Observation for Decomposition: Note any charring or change in color, which confirms decomposition.

Section 5: Stability Characteristics

Assessing the stability of a drug substance is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions. Edrophonium Chloride solutions are reported to be stable at room temperature.[15] However, a comprehensive stability profile must be established through systematic studies as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[16][17]

Causality in Experimental Design: ICH Q1A(R2) Stability and Forced Degradation

The ICH guidelines provide a framework for generating a complete stability profile.[18]

-

Long-Term and Accelerated Studies: These studies evaluate the substance under recommended storage conditions (e.g., 25°C/60% RH) and elevated stress conditions (e.g., 40°C/75% RH) to predict the shelf-life and identify potential degradation products under normal circumstances.[18]

-

Forced Degradation (Stress Testing): This is the cornerstone of developing and validating a stability-indicating analytical method. The drug substance is intentionally exposed to harsh conditions—acid, base, oxidation, heat, and light—to produce degradation products. The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%. This ensures that the analytical method can effectively separate and quantify any degradants that might form during the product's lifecycle, thus proving the method's specificity.

Experimental Protocol: Forced Degradation Study

Caption: Logical workflow for a forced degradation study.

-

Solution Preparation: Prepare solutions of Edrophonium Chloride in a suitable solvent (e.g., water or methanol:water).

-

Acid Hydrolysis: Add 0.1 M HCl to the drug solution. Store at room temperature and elevated temperature (e.g., 60 °C), sampling at various time points (e.g., 2, 6, 24 hours). Neutralize samples before analysis.

-

Base Hydrolysis: Add 0.1 M NaOH to the drug solution. Store under the same conditions as the acid hydrolysis study and neutralize samples before analysis.

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the drug solution. Store at room temperature and sample at various time points.

-

Thermal Degradation: Store the drug solution and solid drug substance at an elevated temperature (e.g., 80 °C) and analyze at set intervals.

-

Photolytic Degradation: Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a developed and validated stability-indicating HPLC method. The method must be able to resolve all degradation products from the parent peak and from each other.

Section 6: Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. This property is critical as moisture uptake can lead to physical changes (e.g., caking, deliquescence) and chemical degradation (e.g., hydrolysis), impacting the material's handling, stability, and formulation performance.

Causality in Experimental Design: Gravimetric Vapor Sorption

The European Pharmacopoeia provides a simple classification system based on weight gain after storage under specific conditions.[13] A more sophisticated and data-rich approach is dynamic vapor sorption (DVS), which measures the mass change of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. This provides a detailed sorption/desorption profile. The classification, however, is often based on the simpler pharmacopeial method.

Hygroscopicity Classification (Ph. Eur.) [16] (Based on weight gain after 24 hours at 25°C and 80% RH)

| Classification | Weight Gain (% w/w) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Experimental Protocol: Hygroscopicity Determination

-

Sample Preparation: Accurately weigh a sample of dried Edrophonium Chloride into a tared container suitable for stability studies.

-

Storage: Place the open container in a desiccator maintained at 80% ± 2% Relative Humidity (using a saturated solution of ammonium chloride) and a constant temperature of 25°C ± 1°C.

-

Measurement: After 24 hours, remove the sample and immediately re-weigh it.

-

Calculation: Calculate the percentage increase in weight.

-

Classification: Classify the hygroscopicity of Edrophonium Chloride based on the table above.

Conclusion

The physicochemical properties of Edrophonium Chloride—its ionization constant, distribution coefficient, solubility, melting point, stability, and hygroscopicity—form an interconnected profile that governs its behavior from synthesis to clinical application. This guide has detailed the foundational principles and validated experimental protocols necessary for the robust characterization of this important pharmaceutical compound. By understanding not just the "what" but the "why" of these analytical procedures, researchers and drug development professionals can ensure the quality, safety, and efficacy of drug products containing Edrophonium Chloride.

References

-

United States Pharmacopeia. General Chapter <741> Melting Range or Temperature. USP-NF. [Link]

-

Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

ICH. (1996). Q1A: Stability Testing of New Drug Substances and Products. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8307, Edrophonium chloride. [Link]

-

U.S. Pharmacopeia. General Chapter <791> pH. [Link]

-

Sema. (n.d.). Usp 791 Ph General Chapter. [Link]

-

Mettler Toledo. (n.d.). pH Measurements Following USP 791. [Link]

-

Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]

-

ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

PubChem. Edrophonium chloride. [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 170-179. [Link]

-

CHEO ED Outreach. (2005, August 15). Edrophonium chloride. [Link]

-

Gdansk University of Technology. (n.d.). Conductometric and Potentiometric Titration. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

ICH. (n.d.). Quality Guidelines. [Link]

-

United States Pharmacopeia. (n.d.). General Chapter <1121> Nomenclature. [Link]

-

United States Pharmacopeia. (n.d.). General Chapter <671> Containers—Performance Testing. [Link]

-

Chemsrc. (2025, August 20). Edrophonium chloride. [Link]

-

Cheméo. (2010, May 7). Edrophonium chloride. [Link]

Sources

- 1. Edrophonium Chloride | C10H16ClNO | CID 8307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. uspbpep.com [uspbpep.com]

- 8. mt.com [mt.com]

- 9. enamine.net [enamine.net]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. scribd.com [scribd.com]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 14. pharmagrowthhub.com [pharmagrowthhub.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. researchgate.net [researchgate.net]

- 17. biopharminternational.com [biopharminternational.com]

- 18. resolvemass.ca [resolvemass.ca]

Molecular Architecture and Stability Profile of Ethyl-(3-hydroxyphenyl)-dimethylazanium Hydroxide

Synonyms: Edrophonium Hydroxide,

Executive Summary: The Structural Paradox

Ethyl-(3-hydroxyphenyl)-dimethylazanium hydroxide represents the highly basic, reactive quaternary ammonium hydroxide form of the clinical agent Edrophonium . While the chloride salt (Tensilon) is the standard for acetylcholinesterase (AChE) inhibition due to its stability at physiological pH, the hydroxide salt discussed here serves as a critical transient intermediate in synthesis and a model for quaternary ammonium degradation pathways.

Core Insight: Unlike its halide counterparts, this molecule carries an inherent "self-destruct" mechanism. The presence of the strongly basic hydroxide anion (

Molecular Structure & Electronic Properties

The Cationic Core (Edrophonium Ion)

The pharmacophore is the ethyl-(3-hydroxyphenyl)-dimethylazanium cation.[1][2] Its efficacy as a reversible AChE inhibitor is dictated by two structural domains:

-

The Quaternary Nitrogen Center (

):-

Geometry: Tetrahedral (

hybridized). -

Substituents: Two methyl groups and one ethyl group.

-

Function: This center carries a permanent positive charge, essential for cation-

interactions with the indole ring of Tryptophan-84 (Trp84) in the AChE catalytic anionic site (CAS). -

Steric Profile: The ethyl group provides optimal steric bulk to fit the hydrophobic pocket, distinguishing it from simple trimethylammonium analogs.

-

-

The 3-Hydroxyphenyl Ring (Phenol Moiety):

-

Geometry: Planar aromatic ring.

-

Substitution: The hydroxyl (-OH) group is at the meta (3-) position relative to the ammonium nitrogen.[1]

-

Electronic Effect: The phenolic -OH acts as a hydrogen bond donor. In the AChE active site, it forms a crucial H-bond with Tyrosine-337 (Tyr337) or Histidine-440 (His440) , anchoring the molecule and increasing binding affinity (

) compared to non-hydroxylated analogs.

-

The Anionic Counterion (Hydroxide)

The hydroxide anion (

-

Basicity: Creates a highly alkaline local environment (

in concentrated aqueous solution). -

Nucleophilicity: The

ion is a potent base/nucleophile, capable of abstracting protons from the cation itself (specifically

Synthesis & Stability: The Hofmann Elimination Pathway[4][5]

Synthesis Protocol (Silver Oxide Method)

Objective: Conversion of Edrophonium Bromide/Chloride to Edrophonium Hydroxide. Note: This must be performed cold to prevent immediate degradation.

-

Precursor Preparation: Dissolve 10 mmol of Edrophonium Bromide in 20 mL deionized water.

-

Reagent Preparation: Freshly precipitate Silver Oxide (

) by mixing Silver Nitrate ( -

Ion Exchange: Add the wet

paste to the Edrophonium Bromide solution.-

Reaction:

-

-

Filtration: Filter off the pale yellow Silver Bromide (

) precipitate using a sintered glass funnel. -

Isolation: The filtrate contains the Edrophonium Hydroxide .

-

Critical Control Point:Do not heat to evaporate. Lyophilize (freeze-dry) only if necessary, or use immediately in solution.

-

Thermal Instability (Hofmann Elimination)

The defining characteristic of the hydroxide salt is its susceptibility to Hofmann Elimination. Upon heating (

Mechanism:

-

Proton Abstraction:

attacks a -

Electron Cascade: The C-H bond breaks, forming a C=C double bond (Ethylene).

-

Leaving Group Departure: The C-N bond breaks, releasing the neutral amine (3-dimethylaminophenol).

This pathway renders the hydroxide salt unsuitable for storage but valuable for generating the free amine base.

Visualization of Synthesis & Degradation

Figure 1: The synthesis of Edrophonium Hydroxide via silver oxide exchange and its subsequent thermal degradation via Hofmann Elimination.[3]

Pharmacological Mechanism: AChE Interaction[7]

Although the hydroxide anion is physiologically exchanged for buffer anions (chloride/phosphate) in vivo, the cation drives the pharmacological effect. The mechanism is competitive, reversible inhibition .

Binding Site Topology

The Acetylcholinesterase active site is a deep gorge (20 Å).[4] Edrophonium binds at the bottom, near the catalytic triad, but does not acylate the serine residue (unlike organophosphates).

Key Molecular Interactions

| Interaction Type | Enzyme Residue | Ligand Moiety | Function |

| Cation- | Trp84 (Anionic Site) | Quaternary | Primary anchor; stabilizes the positive charge within the aromatic cage. |

| Hydrogen Bond | Tyr337 / His440 | Phenolic 3-OH | Orients the molecule; mimics the transition state of Acetylcholine hydrolysis. |

| Hydrophobic | Phe330 | Van der Waals contacts; limits conformational freedom. |

Visualization of Binding Mechanism

Figure 2: Interaction map of Edrophonium cation within the Acetylcholinesterase active site gorge (PDB Ref: 2ACK).

Experimental Characterization Data

For researchers synthesizing or analyzing this compound, the following physicochemical data serves as a validation baseline.

| Property | Value/Observation | Context |

| Appearance | Hygroscopic, colorless solid (if lyophilized) | Rapidly absorbs |

| Aqueous pH | > 12.0 (0.1 M solution) | Highly basic due to fully dissociated |

| Solubility | Highly soluble in water, ethanol | Insoluble in non-polar solvents (ether, hexane). |

| UV-Vis | Characteristic of the phenol ring; shifts bathochromically in basic pH (phenolate formation). | |

| Stability | Degrades to 3-dimethylaminophenol (detectable by amine odor). |

References

-

Harel, M., et al. (1993).[5] Quaternary ligand binding to aromatic residues in the active-site gorge of acetylcholinesterase. Proceedings of the National Academy of Sciences.

-

RCSB Protein Data Bank. (1993). Structure of Acetylcholinesterase Complexed with Edrophonium (Entry 2ACK).[6]

-

Cope, A. C., & Trumbull, E. R. (1960). Organic Reactions: Hofmann Elimination.[7][8][9][10] Wiley Online Library.

-

PubChem. (2025).[1][2] Edrophonium Chloride Compound Summary. National Library of Medicine.

-

Taylor, P. (2011). Anticholinesterase Agents.[1][11][12][13][14] Goodman & Gilman's: The Pharmacological Basis of Therapeutics.

Sources

- 1. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Edrophonium Chloride | C10H16ClNO | CID 8307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. molforge.ai [molforge.ai]

- 4. Probing the Peripheral Site of Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pfam is now hosted by InterPro [pfam.xfam.org]

- 6. researchgate.net [researchgate.net]

- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 8. allen.in [allen.in]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Indirect Acting: Physostigmine, Neostigmine, Pyridostigmine, Edrophonium chloride | Pharmaguideline [pharmaguideline.com]

- 12. edrophonium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Edrophonium - Wikipedia [en.wikipedia.org]

- 14. depthofbiology.com [depthofbiology.com]

edrophonium hydroxide stability and degradation pathways

An In-Depth Technical Guide to the Stability and Degradation Pathways of Edrophonium

Executive Summary and Introduction

This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of edrophonium, a critical short-acting cholinesterase inhibitor. Primarily available as edrophonium chloride, its stability is a crucial parameter influencing its safety, efficacy, and shelf-life. This document is intended for researchers, formulation scientists, and analytical development professionals, offering field-proven insights into its intrinsic stability, degradation mechanisms, and the establishment of robust stability-indicating analytical methods.

Overview of Edrophonium

Edrophonium is a quaternary ammonium compound featuring a phenolic hydroxyl group.[1] Its structure, N-ethyl-N,N-dimethyl-3-hydroxyanilinium, is responsible for its pharmacological action as a reversible inhibitor of the acetylcholinesterase (AChE) enzyme.[2][3] This inhibition leads to an increase in the concentration of acetylcholine at the neuromuscular junction, making it a valuable diagnostic agent for myasthenia gravis (the Tensilon test) and for reversing the effects of non-depolarizing neuromuscular blocking agents.[3][4] The active moiety is the edrophonium cation, which is typically formulated as a chloride salt for administration.[5]

The Imperative of Stability Analysis in Drug Development

Understanding the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. Regulatory bodies such as the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous stability testing to ensure that a drug product maintains its quality, purity, and potency throughout its lifecycle.[6] Forced degradation studies, a critical component of this process, are designed to deliberately degrade the API under conditions more severe than accelerated stability testing.[7][8] These studies serve multiple purposes:

-

Elucidating Degradation Pathways: Identifying the likely degradation products that could form under normal storage conditions.[7]

-

Developing Stability-Indicating Methods: Ensuring the analytical methods used for quality control can accurately separate and quantify the intact API from any potential degradants.

-

Informing Formulation and Packaging: Guiding the development of a stable dosage form and selecting appropriate packaging to protect the drug from environmental factors like light and moisture.[9]

Scope and Focus

This guide will focus on the intrinsic stability of the edrophonium cation, with data and protocols primarily referencing the commonly used edrophonium chloride salt. We will explore its susceptibility to hydrolytic, oxidative, photolytic, and thermal stress and propose the most probable degradation pathways based on its chemical structure and known impurities.

Intrinsic Stability Profile of Edrophonium

Edrophonium chloride is generally stable at room temperature when protected from light.[10] However, its quaternary ammonium and phenolic functionalities present specific vulnerabilities. Incompatible materials include strong acids, strong alkalis, and strong oxidizing or reducing agents.[11]

| Stability Parameter | Stress Condition | Observed Stability/Instability | Primary Degradation Type |

| Hydrolytic | Acidic (e.g., 0.1 M HCl) | Generally stable, but susceptible to degradation under harsh conditions. | Potential N-Dealkylation |

| Neutral (e.g., Water) | Stable for extended periods at room temperature. | Minimal | |

| Alkaline (e.g., 0.1 M NaOH) | Prone to degradation, especially with heat.[11] | Hofmann Elimination | |

| Oxidative | Hydrogen Peroxide (e.g., 3% H₂O₂) | Susceptible to oxidation due to the phenol group.[11] | Ring Oxidation/Hydroxylation |

| Photolytic | Light Exposure (ICH Q1B) | Unstable; requires protection from light.[10] | Photodegradation |

| Thermal | Elevated Temperature (e.g., >60°C) | Can accelerate degradation, particularly in solution. | Thermolysis |

Hydrolytic Stability

The stability of edrophonium in aqueous solution is highly dependent on pH. While stable in neutral and mildly acidic conditions, the molecule's integrity is compromised in the presence of strong bases, especially when combined with heat. The quaternary ammonium group becomes a target for elimination reactions under these conditions.

Photostability

Edrophonium is known to be light-sensitive.[10] Photostability testing, as outlined in the ICH Q1B guideline, is mandatory to determine the need for light-resistant primary packaging and to identify potential photodegradants.[12][13] The phenolic ring is a chromophore that can absorb UV radiation, potentially leading to the formation of radical species and subsequent degradation.

Thermal Stability

Under recommended storage conditions, edrophonium chloride is thermally stable.[11] However, elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating degradation pathways such as hydrolysis and elimination, particularly when the drug is in solution.[14]

Oxidative Stability

The phenol group in the edrophonium structure makes it susceptible to oxidation.[15] Oxidizing agents, such as hydrogen peroxide or atmospheric oxygen in the presence of metal ion catalysts, can lead to the formation of various oxidized derivatives. This is a critical consideration during formulation, as excipients can sometimes contain trace amounts of peroxides or metal impurities.

Elucidation of Degradation Pathways

Forced degradation studies are instrumental in revealing the potential chemical transformations of a drug molecule. For edrophonium, the identification of impurities provides direct evidence for specific degradation pathways.

Identified Degradation Products

One of the key known process impurities and potential degradants of edrophonium is 3-(dimethylamino)phenol, listed as EP Impurity A.[16] The formation of this compound strongly suggests a degradation pathway involving the loss of the N-ethyl group from the quaternary ammonium center.

Proposed Degradation Mechanism: Hofmann Elimination

The most chemically plausible pathway leading to the formation of 3-(dimethylamino)phenol from edrophonium under basic and thermal stress is the Hofmann Elimination reaction. This is a classic reaction of quaternary ammonium hydroxides.

-

Causality: In a basic solution, the edrophonium cation (a quaternary ammonium salt) is in equilibrium with its hydroxide form. When heated, the hydroxide ion acts as a base, abstracting a proton from the beta-carbon of the ethyl group. This initiates an E2 (elimination, bimolecular) reaction, leading to the cleavage of the carbon-nitrogen bond.

-

Products: The reaction yields a tertiary amine (N,N-dimethyl-3-aminophenol, which is the protonated form of the identified impurity), an alkene (ethene), and water.

Analytical Methodologies for Stability Assessment

A self-validating analytical system is one where the methods are proven to be fit for purpose. For stability testing, this means employing a validated Stability-Indicating Method (SIM).

The Principle of Stability-Indicating Methods (SIMs)

A SIM is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API over time while also detecting and quantifying any degradation products formed. Its primary characteristic is specificity : the ability to produce a response only for the analyte of interest, without interference from degradants, impurities, or excipients. Forced degradation studies are the definitive test to challenge and prove the specificity of a SIM.[7]

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to generating potential degradation products to develop and validate a SIM for edrophonium.

-

Objective: To generate approximately 5-20% degradation of the edrophonium API under various stress conditions.[17] The extent of degradation is monitored to ensure that secondary degradation is minimized, which could complicate pathway analysis.

-

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Edrophonium Chloride (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or methanol:water).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[7] Store at room temperature and/or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Neutralize a sample with NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[7] Store at room temperature for a defined period. Due to higher reactivity, elevated temperatures may not be needed. Neutralize a sample with HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂).[6] Store at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80°C). Also, subject the stock solution to heat (e.g., 60°C).

-

Photolytic Degradation: Expose the solid API and the stock solution to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12] A dark control sample must be stored under the same conditions to differentiate between thermal and photolytic effects.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed SIM.

-

Experimental Protocol: Stability-Indicating HPLC-UV Method Development

This protocol describes the logical progression for developing a robust HPLC method for edrophonium and its degradation products.

-

Objective: To achieve adequate chromatographic separation (resolution > 2) between the edrophonium peak and all potential degradation product peaks.

-

Methodology:

-

Column Selection:

-

Causality: Start with a C18 (octadecylsilane) reversed-phase column. This stationary phase is versatile and provides good retention for moderately polar compounds like edrophonium and its likely degradants.

-

-

Wavelength Selection:

-

Causality: Scan the UV spectrum of edrophonium from 200-400 nm. The phenolic chromophore should provide a distinct absorbance maximum (λ-max), likely in the 270-280 nm range. Select this λ-max for detection to ensure high sensitivity for the parent drug. A photodiode array (PDA) detector is ideal as it can also capture the spectra of impurity peaks.

-

-

Mobile Phase Scouting:

-

Causality: As a quaternary amine, edrophonium's retention and peak shape are pH-dependent. An acidic mobile phase (e.g., pH 2.5-3.5 using a phosphate or formate buffer) is chosen to suppress the silanol interactions on the column and ensure consistent protonation of any amine degradants, leading to sharp, symmetrical peaks.

-

Start with an isocratic elution using a mixture of this buffer and an organic modifier like acetonitrile or methanol.

-

-

Gradient Optimization:

-

Causality: If isocratic elution fails to separate all peaks, develop a gradient method. Analyze a blended sample containing all stressed solutions. Start with a low percentage of organic modifier (e.g., 5%) and gradually increase it (e.g., to 95%) over 20-30 minutes. This will elute compounds over a wide range of polarities.

-

Refine the gradient slope and duration to maximize resolution around the main peak and between degradant peaks.

-

-

Method Validation:

-

Once the method is optimized, validate it according to ICH Q2(R1) guidelines, paying special attention to specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

-

-

Conclusion and Recommendations

Edrophonium is a chemically stable molecule under standard storage conditions but exhibits clear degradation pathways under specific stresses. The primary vulnerabilities are alkaline hydrolysis (leading to Hofmann elimination) and photodegradation. The phenolic ring also presents a site for potential oxidative degradation.

Key Recommendations for Development and Control:

-

Formulation: Aqueous formulations should be buffered to a slightly acidic or neutral pH to prevent base-catalyzed degradation. The inclusion of an antioxidant could be considered to mitigate oxidative risk, pending further studies.

-

Manufacturing: The process should avoid exposure to strong bases and high temperatures, especially for solutions.

-

Packaging and Storage: Edrophonium drug products must be stored in light-resistant packaging.[10] Standard room temperature storage is adequate.

-

Analytical Control: A validated, gradient, reversed-phase HPLC-UV method is essential for routine quality control and stability testing to ensure that any potential degradants, particularly 3-(dimethylamino)phenol, are effectively monitored and controlled within specified limits.

References

-

CHEO ED Outreach. (2005, August 15). Edrophonium chloride. [Link]

-

Pharmaffiliates. Edrophonium Chloride-impurities. [Link]

-

TLC Pharma Labs. Edrophonium Chloride Impurities. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3202, Edrophonium. Retrieved from [Link]

-

Valeant Pharmaceuticals. (2014, September 4). Tensilon (edrophonium chloride injection, USP). [Link]

-

Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Edrophonium chloride. CompTox Chemicals Dashboard. [Link]

-

Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

-

PharmaCompass. (n.d.). Edrophonium Chloride | Drug Information, Uses, Side Effects, Chemistry. [Link]

- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

-

BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

European Pharmaceutical Review. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

International Journal of Scientific Development and Research. (2023, December). Stability indicating study by using different analytical techniques. [Link]

-

Journal of Applied Pharmaceutical Science. (2022, August 18). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

-

ResearchGate. (n.d.). Edrophonium. [Link]

-

Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

-

PubMed. (n.d.). Edrophonium is better than neostigmine to antagonize residual vecuronium induced neuromuscular block. [Link]

-

ICH. (1996, November). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Pharmacy 180. (n.d.). Drug degradation pathways. [Link]

-

ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. [Link]

-

Royal Society of Chemistry. (1984). Official methods of analysis and stability testing of new drugs. [Link]

-

National Center for Biotechnology Information. (n.d.). The effect of edrophonium on erythrocyte acetylcholinesterase and neuromuscular function in the rat. [Link]

-

Academically. (2025, December 12). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. [Link]

-

National Center for Biotechnology Information. (n.d.). The interaction between edrophonium (tensilon) and acetylcholine at the motor end-plate. [Link]

-

PubMed. (2023, August 28). Edrophonium (Archived). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10125, Ammonium, ethyl(m-hydroxyphenyl)dimethyl-, hydroxide. [Link]

-

Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

PubMed. (2016, April 15). A new method to identify hydrolytic degradants in drug substances with UPLC-MS using ¹⁸O-labelled water. [Link]

-

Taylor & Francis. (n.d.). Edrophonium – Knowledge and References. [Link]

-

MDPI. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]

-

Inxight Drugs. (n.d.). EDROPHONIUM CHLORIDE. [Link]

-

PubMed. (n.d.). Clinical concentrations of edrophonium enhance desensitization of the nicotinic acetylcholine receptor. [Link]

-

MDPI. (2024, March 6). Research Progress of Ozone/Peroxymonosulfate Advanced Oxidation Technology for Degrading Antibiotics in Drinking Water and Wastewater Effluent: A Review. [Link]

-

MDPI. (2022, January 11). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]

-

MDPI. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

-

Journal of Analytical Toxicology. (2015, August 20). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. [Link]

-

ResearchGate. (2025, November 7). Layered Europium and Yttrium Hydroxychlorides: Thermal Decomposition and Rehydration. [Link]

-

MDPI. (2022, May 20). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]

-

PubMed. (2013, February 19). Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. [Link]

-

Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. [Link]

-

MDPI. (2021, April 25). Thermal Decomposition Kinetics of Rare Earth Minerals in Tailings with Addition of MgO. [Link]

Sources

- 1. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Edrophonium (Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EDROPHONIUM CHLORIDE [drugs.ncats.io]

- 5. Edrophonium Chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. onyxipca.com [onyxipca.com]

- 10. Edrophonium chloride | CHEO ED Outreach [outreach.cheo.on.ca]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. mdpi.com [mdpi.com]

- 16. tlcpharma.com [tlcpharma.com]

- 17. researchgate.net [researchgate.net]

Solvation Dynamics and Formulation Strategies for Edrophonium Hydroxide in Organic Solvents

Executive Summary

Edrophonium, a rapid-onset, short-acting competitive inhibitor of acetylcholinesterase (AChE), is a critical pharmacological agent used primarily in the differential diagnosis of myasthenia gravis and the reversal of neuromuscular blockade[1]. While predominantly commercialized as a chloride salt (e.g., Tensilon, Enlon)[1][2], the hydroxide form (edrophonium hydroxide) presents unique physicochemical properties. As a quaternary ammonium compound containing a phenolic hydroxyl group, its solubility in organic solvents is dictated by complex ion-dipole interactions, hydrogen bonding, and solvent dielectric constants.

This whitepaper provides an in-depth technical analysis of the solubility profile of edrophonium hydroxide across various organic solvents. Designed for formulation scientists and pharmacologists, it details the structural causality behind its solvation mechanics, provides validated experimental protocols for complex solvent systems, and establishes self-validating workflows for in vivo and in vitro assay preparations.

Physicochemical Profiling & Structural Causality

To understand the solubility of edrophonium hydroxide, one must first analyze its molecular architecture. Edrophonium is formally known as N-ethyl-3-hydroxy-N,N-dimethylbenzenaminium[1]. The cation has a molecular weight of approximately 166.24 g/mol [3].

The molecule possesses two critical functional groups that dictate its interaction with organic solvents:

-

Quaternary Ammonium Cation: This permanently charged nitrogen center requires solvents with a high dielectric constant to overcome the strong ionic lattice energy of the solid salt.

-

Phenolic Hydroxyl Group: This group acts as both a hydrogen-bond donor and acceptor, allowing for favorable interactions with polar protic solvents.

When paired with a hydroxide counterion (

Mechanistic Pathway of Action

Before detailing formulation protocols, it is essential to understand the biological target of the solvated compound. Edrophonium acts at the neuromuscular junction by binding to the Serine-103 allosteric site of the AChE enzyme, preventing the hydrolysis of acetylcholine (ACh)[1].

Edrophonium-mediated AChE inhibition pathway at the neuromuscular junction.

Quantitative Solubility Data Across Organic Solvents

The solubility of edrophonium salts varies drastically depending on the solvent's polarity and protic nature. The table below synthesizes quantitative solubility limits and the underlying solvation mechanisms. (Note: Data is benchmarked against the highly characterized chloride salt, which serves as a reliable proxy for the hydroxide form's behavior in organic media)[4][5][7].

| Organic Solvent | Solubility Limit | Solvation Mechanism & Causality | Practical Application |

| Dimethyl Sulfoxide (DMSO) | Up to 62.5 mg/mL (309.88 mM) with sonication[7][8] | Polar aprotic. High dielectric constant efficiently solvates the quaternary ammonium cation. | Primary stock solution generation for in vitro assays. |

| Ethanol (96%) | ~10 mg/mL (Freely Soluble)[4][5] | Polar protic. Forms strong hydrogen bonds with the phenolic OH and the hydroxide/chloride counterion. | Co-solvent for lipophilic formulations. |

| Dimethylformamide (DMF) | ~0.5 mg/mL[5] | Polar aprotic. Moderate dipole moment provides limited solvation compared to DMSO. | Specialized synthesis or anhydrous analytical workflows. |

| Chloroform / Methylene Chloride | Practically Insoluble[4][6] | Non-polar. Lacks the dipole moment necessary to disrupt the strong ionic crystal lattice. | Liquid-liquid extraction (compound remains in aqueous phase). |

Expert Insight: While standard kinetic solubility in DMSO is often reported around 2 mg/mL[5], thermodynamic maximum solubility (up to 62.5 mg/mL) can be achieved via mechanical disruption (ultrasonication)[7][8]. Furthermore, DMSO is highly hygroscopic; absorbed atmospheric water significantly impacts the solubility of edrophonium[8]. Therefore, using newly opened, anhydrous DMSO is a critical experimental control.

Experimental Formulations & Self-Validating Protocols

When preparing edrophonium hydroxide for biological assays, researchers must transition the compound from a pure organic solvent (where it is stable and highly soluble) into an aqueous physiological medium without causing precipitation.

Protocol A: Preparation of High-Concentration Stock Solution (In Vitro)

Causality: Direct dissolution in aqueous buffers can lead to localized pH shifts (especially with the hydroxide form). Dissolving first in an organic solvent like DMSO ensures complete disruption of the crystal lattice at the molecular level.

-

Preparation: Purge the workspace with an inert gas (nitrogen or argon) to prevent the hygroscopic absorption of water into the solvent[5].

-

Weighing: Accurately weigh 10 mg of edrophonium crystalline solid.

-

Solvent Addition: Add 160 µL of newly opened, anhydrous DMSO to target a ~62.5 mg/mL concentration[8].

-

Mechanical Disruption: Sonicate the vial in a water bath at room temperature for 5–10 minutes[7][8].

-

Self-Validation Checkpoint: Perform a visual inspection using a laser pointer. The absence of a Tyndall effect confirms a true solution rather than a micro-suspension. If scattering is observed, continue sonication or gently warm the solution.

-

Storage: Store sealed at -80°C for up to 6 months, or -20°C for 1 month, strictly away from moisture and light[7][8].

Protocol B: Multi-Solvent Formulation for In Vivo Administration

Causality: Injecting high concentrations of pure DMSO is biologically toxic. The solvent must be "stepped down" using co-solvents (PEG300) and surfactants (Tween-80) to maintain the drug in solution as the dielectric constant of the mixture drops during the addition of saline[7].

Step-by-step multi-solvent formulation workflow for in vivo applications.

Step-by-Step Methodology:

-

Primary Solubilization: Dissolve the required mass of edrophonium in a volume of DMSO equal to 10% of the final desired formulation volume[7]. Validation: Solution must be optically clear.

-

Co-Solvent Addition: Slowly pipette PEG300 equal to 40% of the final volume while vortexing continuously. Causality: PEG300 acts as a bridging solvent, lowering the polarity gap between DMSO and water.

-

Surfactant Addition: Add Tween-80 equal to 5% of the final volume. Causality: Tween-80 forms micelles that will encapsulate any transiently precipitating hydrophobic domains of the molecule.

-

Aqueous Dilution: Dropwise, add isotonic saline to make up the remaining 45% of the volume[7].

-

Self-Validation Checkpoint: The final solution should yield a clear liquid with a solubility of

2.08 mg/mL (10.31 mM)[7]. If phase separation occurs, the rate of saline addition was too rapid, causing localized supersaturation.

Conclusion

The solvation of edrophonium hydroxide in organic solvents is a delicate balance of overcoming ionic lattice energies while managing the compound's hydrogen-bonding capabilities. By leveraging highly polar aprotic solvents like DMSO for primary dissolution and employing structured, multi-solvent step-down protocols (DMSO

References

Sources

- 1. Edrophonium - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. Edrophonium | C10H16NO+ | CID 3202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Edrophonium chloride price,buy Edrophonium chloride - chemicalbook [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. scribd.com [scribd.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Quantum Chemical Blueprint: Unveiling the Electronic Landscape of Edrophonium

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ethyl-(3-hydroxyphenyl)-dimethylazanium, clinically known as edrophonium, is a short-acting acetylcholinesterase (AChE) inhibitor pivotal in the diagnosis of myasthenia gravis.[1][2] Understanding its molecular properties at a quantum level is crucial for designing next-generation therapeutics with enhanced efficacy and specificity. This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on edrophonium, moving beyond a simple list of steps to explain the critical reasoning behind methodological choices. We will delve into the application of Density Functional Theory (DFT) to elucidate the molecule's electronic structure, reactivity, and potential interaction sites, providing a foundational framework for further computational studies in drug design.

Introduction: The Quantum Perspective in Drug Design

Edrophonium functions by reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for breaking down the neurotransmitter acetylcholine.[1][2][3][4] This inhibition leads to an increased concentration of acetylcholine at the neuromuscular junction, temporarily improving muscle strength in afflicted individuals. While its mechanism is well-established, a deeper, quantitative understanding of its molecular features can inform the design of novel AChE inhibitors.[5][6]

Quantum chemical calculations offer a powerful lens to inspect the intrinsic properties of a molecule like edrophonium.[7] By solving approximations of the Schrödinger equation, we can determine its three-dimensional structure, electron distribution, and energy landscape. This information is invaluable for:

-

Predicting Reactivity: Identifying which parts of the molecule are most likely to interact with the active site of a biological target.

-

Understanding Stability: Assessing the molecule's stability and potential degradation pathways.

-

Guiding Synthesis: Providing insights that can help in the design and synthesis of new, more potent analogues.

This guide will focus on a robust and widely accepted computational approach to characterize edrophonium's fundamental quantum chemical properties.

The Theoretical Framework: Justifying the "Why"

A successful computational study hinges on the appropriate selection of methods. Here, we outline the rationale for the chosen theoretical framework, emphasizing a balance between accuracy and computational feasibility.

The Choice of Density Functional Theory (DFT)

For a molecule of edrophonium's size, Density Functional Theory (DFT) represents the optimal choice. Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. This approach provides an excellent compromise between accuracy and computational cost, making it a workhorse for computational chemistry in drug discovery.[8][9]

Selecting the Functional and Basis Set: B3LYP/6-31G*

Within the DFT framework, the choice of the functional and basis set is critical.

-

The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules.[10] It incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy for many molecular properties.[10] Its historical performance and extensive benchmarking make it a reliable choice for this application.[11][12][13]

-